Phytosterols

描述

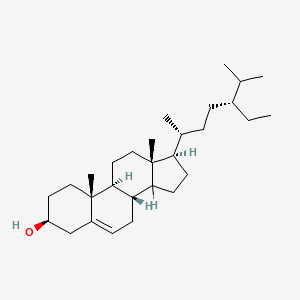

Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26?,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-ICLVQLPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949109-75-5, 68441-03-2 | |

| Record name | Phytosterols | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phytosterols CAS 949109-75-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEG-10 Rapeseed Sterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Phytosterol Biosynthesis and Plant Metabolic Integration

Core Biosynthetic Pathways of Phytosterols

The formation of this compound originates from basic carbon precursors and proceeds through a series of intricate biochemical reactions. The pathway can be broadly divided into the initial synthesis of the isoprene (B109036) building blocks, their assembly into a linear precursor, and the subsequent cyclization and modification to form the final sterol products.

Mevalonate (B85504) Pathway (MVA) Contributions to Phytosterol Precursors

The biosynthesis of this compound, like all isoprenoids, begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.org In the cytosol of plant cells, these precursors are primarily synthesized through the mevalonate (MVA) pathway. acs.org This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). acs.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key regulatory step in the pathway. acs.org

Following a series of phosphorylation and decarboxylation reactions, mevalonate is converted to IPP. acs.org IPP is then isomerized to DMAPP. The sequential head-to-tail condensation of these C5 units leads to the formation of the C15 compound farnesyl diphosphate (FPP). acs.org Finally, two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase to produce the C30 acyclic hydrocarbon, squalene. acs.org Squalene is the ultimate linear precursor for all sterols.

Post-Squalene Cyclization and Subsequent Transformations

The post-squalene segment of the phytosterol biosynthetic pathway is characterized by a series of enzymatic reactions that convert the linear squalene molecule into the characteristic tetracyclic sterol nucleus. nih.gov This phase begins with the epoxidation of squalene to form 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase. acs.org

The cyclization of 2,3-oxidosqualene is a critical branch point in sterol biosynthesis and represents a major divergence between photosynthetic and non-photosynthetic eukaryotes. acs.org This intricate reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.com The specific OSC involved determines the initial stereochemistry of the cyclized product, which then undergoes a series of transformations including demethylations, isomerizations, and reductions to yield the final phytosterol products. plos.orgresearchgate.net

Dual Cyclization Pathways: Cycloartenol (B190886) and Lanosterol (B1674476) Branches in Plant Phytosterol Synthesis

For a long time, it was believed that phytosterol biosynthesis in plants proceeded exclusively via the cyclization of 2,3-oxidosqualene to cycloartenol. plos.orgpnas.org This is in contrast to animals and fungi, where the product of cyclization is lanosterol. nih.govoup.com However, research has revealed the existence of a dual pathway in many dicotyledonous plants, including the model organism Arabidopsis thaliana. nih.govnih.govresearchgate.net

The primary and most significant route is the cycloartenol pathway, which accounts for the vast majority of phytosterol production. nih.gov In this pathway, 2,3-oxidosqualene is cyclized to the pentacyclic triterpenoid (B12794562) cycloartenol. pnas.orgmdpi.com Cycloartenol then serves as the substrate for a series of modifications that ultimately lead to the common this compound, such as campesterol (B1663852), stigmasterol (B192456), and sitosterol (B1666911). mdpi.com

A secondary, and quantitatively minor, pathway involves the direct cyclization of 2,3-oxidosqualene to the tetracyclic triterpenoid lanosterol, the same initial step as in cholesterol biosynthesis in animals. nih.govoup.com While this lanosterol branch contributes only a small fraction (estimated at around 1.5% in Arabidopsis seedlings) to the total sitosterol pool, its existence points to a greater metabolic diversity in plant sterol biosynthesis than previously understood. nih.gov The lanosterol pathway may also be involved in the synthesis of other steroids that act as secondary metabolites, potentially in plant defense. nih.govnih.gov

Enzymatic Machinery of Phytosterol Biosynthesis

The biosynthesis of this compound is orchestrated by a suite of highly specific enzymes. Among the most critical are the oxidosqualene cyclases, which initiate the formation of the sterol ring system, and the sterol methyltransferases, which are responsible for the characteristic alkylated side chains of this compound.

Oxidosqualene Cyclases: Cycloartenol Synthase (CAS) and Lanosterol Synthase (LAS)

The cyclization of 2,3-oxidosqualene is catalyzed by two distinct types of oxidosqualene cyclases in plants: Cycloartenol Synthase (CAS) and Lanosterol Synthase (LAS). plos.orgresearchgate.net

Cycloartenol Synthase (CAS; EC 5.4.99.8) is the principal OSC in plants, responsible for directing metabolic flux towards the mainstream phytosterol pathway. nih.govmdpi.com It catalyzes the intricate cyclization of 2,3-oxidosqualene to form cycloartenol, a compound distinguished by a cyclopropane (B1198618) ring at the C-9/C-19 position. nih.govplos.org The presence and activity of CAS are essential for normal plant growth and development, as demonstrated by studies on cas1 mutants in Arabidopsis, which show severe developmental defects. pnas.orgmdpi.com

Lanosterol Synthase (LAS; EC 5.4.99.7) catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. nih.govoup.com While LAS is the primary sterol-forming cyclase in animals and fungi, its role in plants is less pronounced. plos.orgoup.com The discovery of functional LAS genes in various plant species confirmed the existence of the lanosterol-mediated pathway. nih.govoup.com Overexpression of LAS1 in Arabidopsis has been shown to increase the proportion of this compound derived from the lanosterol pathway. nih.govresearchgate.net

| Enzyme | EC Number | Substrate | Product | Primary Role in Plants |

| Cycloartenol Synthase (CAS) | 5.4.99.8 | 2,3-Oxidosqualene | Cycloartenol | Major pathway for phytosterol biosynthesis |

| Lanosterol Synthase (LAS) | 5.4.99.7 | 2,3-Oxidosqualene | Lanosterol | Minor, alternative pathway for phytosterol biosynthesis |

Sterol Methyltransferases (SMT1, SMT2) and Side-Chain Alkylation

A defining structural feature of many this compound is the presence of a methyl or ethyl group at the C-24 position of the side chain, a modification absent in cholesterol. nih.gov This alkylation is carried out by S-adenosyl-L-methionine (AdoMet)-dependent sterol methyltransferases (SMTs). nih.gov Plants typically possess two main types of SMTs that act sequentially.

Sterol Methyltransferase 1 (SMT1; EC 2.1.1.41) catalyzes the first methylation step. nih.gov The primary substrate for SMT1 in the major pathway is cycloartenol, which is converted to 24-methylenecycloartanol. nih.govmdpi.com This initial C1-transfer is a critical, and often rate-limiting, step in the biosynthesis of C-24 alkylated sterols. mdpi.com Mutants deficient in SMT1 accumulate cholesterol and exhibit significant growth and developmental problems, highlighting the importance of this enzymatic step. nih.govresearchgate.net

Sterol Methyltransferase 2 (SMT2; EC 2.1.1.143) is responsible for the second methylation, which converts a 24-methyl sterol into a 24-ethyl sterol. nih.govmdpi.com For example, SMT2 catalyzes the conversion of 24-methylenelophenol (B75269) to 24-ethylidenelophenol. mdpi.com The combined action of SMT1 and SMT2 allows for the production of the diverse array of C-24 alkylated sterols found in plants. nih.gov While there is some overlap in substrate specificity, SMT1 and SMT2 have distinct primary roles in the sequential alkylation of the sterol side chain. nih.govnih.gov

| Enzyme | EC Number | Function | Key Substrate(s) | Product Type |

| Sterol Methyltransferase 1 (SMT1) | 2.1.1.41 | Catalyzes the first C-24 methylation (C1 addition) | Cycloartenol | C-24 methyl sterols |

| Sterol Methyltransferase 2 (SMT2) | 2.1.1.143 | Catalyzes the second C-24 methylation (C2 addition) | 24-Methylene sterols | C-24 ethyl sterols |

Regulation of Phytosterol Biosynthesis

The synthesis of this compound is a highly regulated process, ensuring that the plant produces the appropriate types and amounts of sterols needed for growth, development, and stress responses. This regulation occurs at multiple levels, from gene transcription to enzymatic feedback control.

The expression of genes encoding phytosterol biosynthetic enzymes is controlled by various transcription factors. researchgate.net Families of transcription factors such as WRKY, MYC, and ERF have been shown to regulate the synthesis of sterols in plants. researchgate.net These regulatory proteins can bind to the promoter regions of biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues and environmental signals. This transcriptional control allows the plant to modulate the carbon flow into the sterol pathway to meet cellular demands. taylorfrancis.com

The phytosterol biosynthetic pathway is also subject to feedback regulation, a common mechanism in metabolic pathways where the end product inhibits an early enzymatic step to prevent over-accumulation. researchgate.net While the mechanisms in plants are still being fully elucidated, it is known that the levels of membrane sterols must be tightly controlled. frontiersin.org One key regulatory point is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the broader isoprenoid pathway that provides precursors for sterol synthesis. frontiersin.org In animal systems, HMGR activity is suppressed by high levels of cholesterol. researchgate.net A similar feedback inhibition mechanism is proposed to exist in plants, where high levels of this compound or their derivatives may downregulate early pathway enzymes. researchgate.net

Metabolic flux is also controlled by the conversion of free sterols into conjugated forms, which serve as a non-toxic storage pool. frontiersin.org When free sterol levels in membranes become excessive, they can be esterified or glycosylated, effectively removing them from the active pool and storing them in cellular compartments like lipid droplets. frontiersin.orgnih.gov This homeostatic mechanism ensures that membrane integrity is maintained while providing a reservoir of sterols that can be mobilized when needed. frontiersin.org

Chemical Forms and Metabolic Interconversions of this compound in Planta

In plants, this compound exist not only in their free form but also as several conjugated derivatives. nih.govresearchgate.netresearchgate.net These different forms have distinct physical properties and play varied roles in plant cells, from structural components of membranes to storage and transport molecules. avantiresearch.comresearchgate.net

Free this compound (FS): With a free hydroxyl group at the C-3 position, these are the primary structural components of plant cell membranes. researchgate.net They intercalate within the phospholipid bilayer, where they regulate membrane fluidity and permeability. researchgate.net The most common free this compound in higher plants include β-sitosterol, stigmasterol, and campesterol. researchgate.net

Steryl Esters (SE): In this form, the C-3 hydroxyl group of the sterol is esterified to a fatty acid. frontiersin.orgresearchgate.net SEs are more hydrophobic than free sterols and are primarily found in cytoplasmic lipid droplets, serving as a storage form of sterols. frontiersin.org The synthesis of SE is catalyzed by sterol acyltransferases, which include acyl-CoA:sterol acyltransferases (ASAT) and phospholipid:sterol acyltransferases (PSAT). frontiersin.orgnih.gov These enzymes provide a mechanism to maintain free sterol homeostasis in membranes. frontiersin.org

Steryl Glycosides (SG): These are formed when a sugar moiety, typically glucose, is attached to the C-3 hydroxyl group of a sterol via a glycosidic bond. avantiresearch.comnih.gov This conjugation makes the molecule more amphipathic. nih.gov The key enzyme responsible for their synthesis is sterol glycosyltransferase, which transfers a sugar from a donor like UDP-glucose to the sterol. nih.gov SGs are components of cell membranes and are thought to be involved in stress responses and signaling. researchgate.netnih.gov

Acylated Steryl Glycosides (ASG): This is the most complex form, where a fatty acid is acylated to one of the hydroxyl groups of the sugar moiety of a steryl glycoside, typically at the C-6 position of the glucose. avantiresearch.comgerli.com Time-course experiments have indicated that SGs are the precursors to ASGs. nih.gov ASGs are also found in plant membranes and their exact functions are still under investigation, though they contribute significantly to the total sterol pool in some plant tissues. fao.orgdntb.gov.ua

| Phytosterol Form | Description | Primary Location | Key Synthesizing Enzyme(s) |

| Free Sterols (FS) | Sterol with a free hydroxyl group at C-3. | Cell Membranes | Core Biosynthetic Pathway Enzymes |

| Steryl Esters (SE) | Fatty acid esterified to the C-3 hydroxyl group. | Cytoplasmic Lipid Droplets | Acyl-CoA:sterol acyltransferase (ASAT), Phospholipid:sterol acyltransferase (PSAT) frontiersin.orgnih.gov |

| Steryl Glycosides (SG) | Sugar (e.g., glucose) linked to the C-3 hydroxyl group. | Cell Membranes | Sterol Glycosyltransferase (SGT) nih.gov |

| Acylated Steryl Glycosides (ASG) | Fatty acid attached to the sugar of a steryl glycoside. | Cell Membranes | Acyltransferase acting on SG nih.gov |

Interspecific and Intraspecific Variation in Phytosterol Profiles

The composition and concentration of this compound exhibit significant variation both between different plant species (interspecific) and within a single species (intraspecific). This variability is a result of genetic factors, environmental conditions, and developmental stages. mdpi.comnih.gov

Interspecific Variation: Different plant species and even different plant organs have distinct phytosterol profiles. researchgate.net For example, β-sitosterol, campesterol, and stigmasterol are typically the most abundant this compound in higher plants, but their relative proportions can vary widely. nih.gov In the Brassicaceae family, while these three are common, some wild species show unusually high levels of campesterol or stigmasterol compared to cultivated Brassica napus (canola). nih.gov Plant oils are excellent examples of this diversity. Corn and rice bran oils have very high total phytosterol content, whereas palm and camellia oils have relatively low levels. nih.gov Furthermore, the specific sterol composition is characteristic of the oil's source; for instance, rapeseed (canola) oil contains a significant amount of brassicasterol (B190698), which is less common in other oils like sunflower or soybean oil. gcirc.org

Intraspecific Variation: Within a single species, phytosterol profiles can differ due to genetic differences between cultivars and the influence of environmental factors. mdpi.com Studies on various cultivars of rapeseed and almond have shown that the phytosterol content is predominantly controlled by genotype. gcirc.orgmdpi.com However, environmental conditions such as temperature, rainfall, and geographical location also play a significant role, often through genotype-by-environment interactions. mdpi.comnih.gov For example, almond cultivars grown in warmer, drier climates tend to accumulate higher levels of this compound. mdpi.com Similarly, temperature stress has been shown to alter the balance of free and conjugated sterols in various plants. nih.gov

The following table provides an overview of the typical phytosterol content in various common vegetable oils, illustrating the interspecific differences.

| Plant Oil | Total this compound (mg/100g) | β-Sitosterol (mg/100g) | Campesterol (mg/100g) | Stigmasterol (mg/100g) |

| Corn Oil | 686-952 | 594 | 126 | 59 |

| Rice Bran Oil | 1891 | - | - | - |

| Soybean Oil | 221-328 | 135 | 54 | 49 |

| Sunflower Oil | 263-376 | 205 | 25 | 22 |

| Canola (Rapeseed) Oil | 250-767 | 78 | 45 | 1 |

| Linseed (Flaxseed) Oil | 467 | 1472.8 (mg/kg) | 624.1 (mg/kg) | 176.6 (mg/kg) |

| Evening Primrose Oil | 6170 (mg/kg) | 5450.2 (mg/kg) | 531.4 (mg/kg) | 43.2 (mg/kg) |

Data compiled from multiple sources. nih.govnih.govscielo.brscielo.br Note that units may vary between sources (mg/100g vs. mg/kg) and values can fluctuate based on cultivar, processing, and environmental conditions.

Dynamic Interconversion of Phytosterol Species

This compound exist within plant cells not as a static pool but in several interconvertible forms. The main forms are free sterols (FS), steryl esters (SE), steryl glycosides (SG), and acylated steryl glycosides (ASG). nih.gov This dynamic equilibrium allows the plant to regulate the availability of free sterols for membrane synthesis and other functions while storing excess amounts in a non-toxic form. frontiersin.org

Esterification: Free sterols can be esterified with a fatty acid to form steryl esters. This reaction is catalyzed by two main types of enzymes: acyl-CoA:sterol acyltransferases (ASAT) and phospholipid:sterol acyltransferases (PSAT). frontiersin.org SEs are primarily considered storage forms of sterols and are sequestered in cytoplasmic lipid droplets. frontiersin.org This storage pool is crucial for providing the large quantity of free sterols needed during periods of rapid growth, such as seed germination and organ expansion. frontiersin.org

Glycosylation: Free sterols can also be glycosylated, typically with a glucose molecule, at the 3-hydroxyl group to form steryl glycosides. nih.gov This reaction is catalyzed by sterol glycosyltransferases (SGTs). researchgate.net SGs can be further acylated on the sugar moiety to produce acylated steryl glycosides. nih.gov Unlike SEs, which are primarily for storage, SGs and ASGs are integral components of cellular membranes, including the plasma membrane. nih.gov They are believed to play significant roles in modulating membrane properties and participating in cellular stress responses. nih.gov

The relative proportions of these sterol forms vary depending on the plant species, organ, developmental stage, and environmental conditions. nih.gov For example, in some species of the Solanaceae family, like tomatoes, glycosylated sterols can account for up to 80% of the total sterol content. nih.gov The constant interconversion between free and conjugated forms is a key mechanism for maintaining sterol homeostasis, ensuring that membranes retain their structural integrity and functionality under diverse physiological and environmental conditions. frontiersin.org

Phytosterol Functions and Signaling in Plant Physiology

Role of Phytosterols in Plant Cellular Membrane Organization

As major components of plant cell membranes, this compound are intercalated within the lipid bilayer, significantly influencing its physical properties and organization. creative-proteomics.com

Modulation of Membrane Fluidity, Permeability, and Integrity

This compound are critical for regulating membrane fluidity, permeability, and integrity. nih.govcreative-proteomics.commetwarebio.com They intercalate between phospholipid molecules, preventing them from packing too tightly at low temperatures and becoming too fluid at high temperatures. metwarebio.com This modulation is essential for maintaining semi-permeability and ensuring efficient transport of molecules and ions across the membrane under varying environmental conditions, thereby increasing the stress resistance of plants. nih.govcreative-proteomics.commetwarebio.com Studies have shown that changes in sterol content and composition can affect membrane permeability, hydrocarbon chain order, condensation efficacy, and elastic behavior. nih.gov For instance, elevated endogenous sterol content and exogenous sterol treatment have been shown to increase plant tolerance to extreme temperatures by regulating membrane fluidity and permeability. nih.gov C24-alkyl sterols, in particular, are reported to improve plant resistance by reinforcing the cohesion of cell membranes. nih.gov

Interactions between this compound and Phospholipids (B1166683) in Model Membranes

Studies using model membranes, such as Langmuir monolayers and liposomes, have provided insights into the interactions between this compound and phospholipids. nih.govnih.govnih.gov These interactions are crucial for the structural organization of plant membranes. oup.com Incorporating this compound into phospholipid monolayers increases their condensation. nih.gov this compound exhibit higher affinity towards phosphatidylcholines compared to phosphatidylethanolamines and interact more strongly with phospholipids possessing longer and saturated chains. nih.gov Research evaluating the interactions between this compound (like β-sitosterol and stigmasterol) and phospholipids in model membranes has demonstrated that while the sterol structure does not affect the stoichiometry of the most stable complexes formed with particular phospholipids, it does influence their stability. nih.govnih.gov The presence of an ethyl group branched on the alkyl chain of sitosterol (B1666911) and stigmasterol (B192456) is proposed to reinforce membrane cohesion through additional attractive van der Waals interactions with the alkyl chains of sphingolipids and phospholipids. nih.gov Computational microscopy and simulations highlight how this compound play crucial roles in the homeostasis of membrane area and thickness, leading to more densely packed lipids and a larger membrane thickness compared to phytosterol-free membranes. mdpi.com

This compound as Regulators of Plant Growth and Development

Beyond their structural roles in membranes, this compound are recognized as important signaling molecules involved in regulating plant growth and development. creative-proteomics.com

Involvement in Cell Division and Elongation Processes

This compound play an important role in plant growth and development, including processes like cell division and cell elongation. creative-proteomics.comnih.govcore.ac.uk Studies on cotton fiber development, a model for cell elongation, have shown that inhibiting phytosterol biosynthesis suppresses fiber elongation. nih.govcore.ac.uk Higher concentrations of major this compound like sitosterol and campesterol (B1663852) were observed during the period of rapid fiber elongation. nih.govcore.ac.uk The ratio of campesterol to sitosterol has also been associated with the speed of elongation. nih.govcore.ac.uk A decrease in phytosterol concentration can suppress membrane expansion and influence the activity of membrane-binding proteins involved in cell elongation. core.ac.uk β-sitosterol and stigmasterol, in particular, contribute to increased shoot length and diameter by maintaining membrane fluidity and permeability essential for cell elongation and division. researchgate.net

Phytosterol Precursor Roles in Plant Hormone Synthesis (e.g., Brassinosteroids)

Certain this compound serve as precursors for the synthesis of bioactive compounds, notably brassinosteroids (BRs), which are essential plant hormones regulating a wide range of growth and developmental processes. creative-proteomics.comresearchgate.netescholarship.org Campesterol, one of the most abundant plant sterols, is a key precursor for brassinosteroid biosynthesis. creative-proteomics.comtandfonline.comnih.govresearchgate.net The biosynthetic pathway from campesterol to brassinolide (B613842) involves multiple steps, including oxidation and hydroxylation reactions catalyzed by enzymes like cytochrome P450s. researchgate.nettandfonline.comnih.gov There are proposed "early C6-oxidation" and "late C6-oxidation" pathways for brassinosteroid biosynthesis from plant sterols. tandfonline.com Campesterol is converted to campestanol (B1668247), which is then converted to castasterone (B119632) and subsequently brassinolide. nih.gov The conversion of campesterol to campestanol is considered a rate-limiting step catalyzed by 5α-reductases like DET2. researchgate.net Brassinosteroids influence processes such as cell elongation, seed germination, and stress responses, linking phytosterol metabolism directly to these vital plant functions. creative-proteomics.com

Phytosterol-Mediated Plant Stress Responses

This compound function as key players in enabling plants to perceive and respond to adverse environmental conditions. Their roles extend from maintaining cellular stability under physical stresses to actively participating in signaling pathways that orchestrate defense mechanisms nih.govresearchgate.netfishersci.nlwikipedia.org. The relative composition of this compound within plant membranes can be altered by stress, influencing membrane characteristics and biological functions nih.gov.

Abiotic Stress Tolerance Mechanisms

Plants are constantly exposed to a range of abiotic stresses, including drought, extreme temperatures (heat and cold), salinity, and UV radiation. This compound contribute significantly to plant tolerance against these unfavorable conditions through various mechanisms nih.govresearchgate.netlipidmaps.orgfishersci.nlwikipedia.orgfishersci.sefishersci.caresearchgate.netuni.lu. Changes in the content and ratios of specific this compound are frequently observed in plants subjected to abiotic stress nih.govresearchgate.netwikipedia.orgfishersci.ca.

Under conditions of water stress, this compound play a role in regulating the opening and closing of stomata, the pores on plant leaves that control gas exchange and water transpiration fishersci.nlwikipedia.orgnih.gov. By influencing stomatal aperture, this compound can help plants limit evapotranspiration, thereby improving water use efficiency fishersci.nlwikipedia.org. This regulation is mediated through their function as signaling molecules that can induce partial closure of stomata wikipedia.org.

This compound have been shown to positively influence root system architecture, which is critical for water and nutrient acquisition, especially under drought conditions fishersci.nlwikipedia.org. Studies have indicated that application of this compound can stimulate root growth, leading to a more developed root system capable of exploring a larger soil volume for water reserves fishersci.nlwikipedia.orgnih.gov. This effect is attributed to the role of this compound as signaling molecules that trigger growth responses fishersci.nlwikipedia.org.

A primary function of this compound is their role in maintaining the structural integrity, fluidity, and permeability of plant cell membranes nih.govuni.luresearchgate.netwikipedia.orgfishersci.sefishersci.ca. This function is particularly vital under environmental stress conditions that can otherwise compromise membrane stability nih.govresearchgate.netwikipedia.orgfishersci.sefishersci.cauni.lunih.govnih.gov. This compound interact with membrane lipids, influencing the ordering and cohesion of lipid bilayers and helping to prevent phase transitions that can occur at temperature extremes researchgate.netfishersci.sefishersci.ca. Changes in the ratio of specific sterols, such as the conversion of β-sitosterol to stigmasterol, can modulate membrane fluidity and contribute to stress tolerance lipidmaps.orgwikipedia.orgfishersci.sefishersci.ca. Furthermore, this compound are thought to contribute to plant adaptation to stress by resisting oxidation by reactive oxygen species (ROS), which are generated under various stressful conditions and can damage cellular structures nih.govwikipedia.orgfishersci.se.

Several studies have investigated the changes in phytosterol content under different abiotic stresses. For example, heat stress has been shown to increase the total sterol content in some plants wikipedia.org. Cold stress also induces changes in membrane lipid remodeling, including alterations in phytosterol abundance uni.lunih.govnih.gov. Drought stress has been linked to increased sterol content in drought-resistant plant varieties uni.lu. UV irradiation has been observed to decrease cholesterol levels while increasing the synthesis of certain sterol esters like stigmasterol acetate (B1210297) and β-sitosterol oleate (B1233923) in some plant roots wikipedia.org.

Biotic Stress Defense and Plant Innate Immunity

This compound are also implicated in plant defense mechanisms against biotic stresses, including pathogen attack uni.luwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov. They play a role in plant innate immunity, the plant's first line of defense against a broad range of potential pathogens wikipedia.orgthegoodscentscompany.com.

One significant mechanism by which this compound contribute to plant innate immunity against bacterial pathogens is by regulating the efflux of nutrients into the apoplast, the space between plant cells wikipedia.orgthegoodscentscompany.comnih.govnih.gov. Bacterial pathogens often colonize this space and utilize the available nutrients for growth wikipedia.orgthegoodscentscompany.comnih.gov. By limiting the release of nutrients into the apoplast, plants can restrict bacterial multiplication and enhance their resistance wikipedia.orgthegoodscentscompany.comnih.gov.

Research has demonstrated that genes involved in the biosynthesis of this compound are crucial for this defense mechanism. For instance, silencing of SQUALENE (B77637) SYNTHASE (SQS), a key enzyme in the initial steps of sterol biosynthesis, in Nicotiana benthamiana compromised nonhost resistance to bacterial pathogens and increased nutrient efflux into the apoplast, supporting enhanced bacterial growth wikipedia.orgnih.govnih.gov. Similarly, mutations in STEROL METHYLTRANSFERASE 2 (SMT2) in Arabidopsis thaliana, another enzyme in the sterol biosynthesis pathway, also impaired plant innate immunity against bacterial pathogens wikipedia.orgnih.govnih.gov. Furthermore, the expression of Arabidopsis thaliana CYP710A1, which encodes C22-sterol desaturase responsible for converting β-sitosterol to stigmasterol, is induced upon inoculation with nonhost pathogens thegoodscentscompany.com. Overexpression of AtCYP710A1 has been shown to enhance resistance to host pathogens, highlighting the importance of specific this compound like stigmasterol in defense responses thegoodscentscompany.com. These findings collectively indicate that this compound, through their influence on membrane properties and potentially as signaling molecules, play a key role in controlling nutrient availability in the apoplast as a defense strategy against bacterial pathogens wikipedia.orgthegoodscentscompany.comnih.govnih.gov.

Phytosterol-Mediated Modulation of Plant-Pathogen Interactions

This compound play a significant role in plant defense mechanisms against pathogens. They contribute to maintaining the integrity of cell membranes, which is crucial for protecting cells from damage during pathogen invasion creative-proteomics.com. Changes in plant sterol profiles have been linked to plant-pathogen interactions researchgate.net.

Research indicates that sterol content is important for plant innate immunity against bacterial infections by regulating nutrient efflux into the apoplast, the space between plant cells where many bacterial pathogens reside and acquire nutrients nih.govresearchgate.net. Studies using Nicotiana benthamiana have shown that silencing SQUALENE SYNTHASE, a key enzyme in phytosterol biosynthesis, compromises nonhost resistance to certain bacterial pathovars and enhances the growth of host pathogens by increasing nutrient efflux into the apoplast nih.govresearchgate.net. Similarly, an Arabidopsis thaliana mutant (smt2) with altered sterol biosynthesis also showed compromised innate immunity against bacterial pathogens nih.govresearchgate.net.

The gene AtCYP710A1, encoding a C22-sterol desaturase responsible for converting β-sitosterol to stigmasterol, has been shown to be dramatically induced upon inoculation with nonhost pathogens nih.govresearchgate.net. Overexpression of AtCYP710A1 enhanced resistance to host pathogens, suggesting that the SMT2-mediated phytosterol biosynthetic pathway is key in plant innate immunity nih.govresearchgate.net. This highlights the importance of specific this compound, such as stigmasterol, in plant defense responses nih.gov.

This compound as Intracellular Signaling Molecules in Plants

Beyond their structural roles in membranes, this compound function as intracellular signaling molecules, influencing various cellular processes and responses to environmental cues nih.govelicit-plant.com. They are involved in regulating plant growth and development and participate in signal transduction pathways creative-proteomics.comnih.gov.

Perception and Transduction of Phytosterol-Derived Signals

The precise mechanisms by which plants perceive and transduce signals derived from this compound are still under investigation. However, evidence suggests that this compound, particularly within lipid rafts, are involved in transmembrane signal transduction nih.govmdpi.com. Alterations in the physical properties of cell membranes due to changes in phytosterol composition can potentially affect signal transduction oregonstate.edupan.olsztyn.pl.

This compound can influence intracellular signaling systems. For instance, studies on human prostate cancer cells have suggested that β-sitosterol can enhance an intracellular signaling system that inhibits cell growth by replacing some membrane cholesterol, thereby changing membrane lipid composition and stimulating signal transduction (secondary messenger activity) buffalo.edu. While this research is in a mammalian system, it provides a potential model for how this compound might influence signaling in plant cells through membrane modulation.

Furthermore, this compound serve as precursors for brassinosteroids creative-proteomics.comnih.gov. Brassinosteroids are perceived by cell surface receptor kinases, initiating a signaling cascade that ultimately affects gene expression and various physiological responses wikipedia.orgmdpi.com. This represents an indirect but crucial way in which this compound contribute to plant signaling.

Phytosterol Influence on Enzyme Activity and Signal Transduction Pathways in Plant Cells

The content of this compound in plant membranes indirectly affects the activity of membrane-bound enzymes and signal transduction pathways oregonstate.edupan.olsztyn.plbiorxiv.org. By modulating membrane fluidity and the formation of lipid rafts, this compound can influence the localization, activity, and interaction of proteins involved in signaling cascades creative-proteomics.commdpi.comresearchgate.netbiorxiv.org.

Research suggests that this compound can influence signal transduction pathways involved in plant defense and stress responses creative-proteomics.commdpi.comelicit-plant.comresearchgate.net. For example, stigmasterol is recognized as a "stress sterol" and its accumulation has been observed in response to various stresses researchgate.net. It has been suggested that stigmasterol may influence metabolic processes in membranes and signaling pathways that lead to alterations in plant responses researchgate.net.

While the detailed mechanisms in plants are still being elucidated, studies have shown that this compound can affect the activity of enzymes involved in cellular signaling. For example, in the context of human cells, β-sitosterol treatment of prostate cancer cells led to an increase in the activity of enzymes acting as second messengers in the sphingomyelin (B164518) cycle, a cell-signaling pathway buffalo.edu. This suggests a potential for this compound to directly or indirectly modulate enzyme activity within plant signaling networks. The regulation of the ratios between different types of sterols and sterols/sphingolipids can be of crucial importance in the responses of plants to stresses nih.gov.

Table 1: Major this compound Mentioned and Their Roles

| Compound Name | Primary Roles in Plants |

| β-Sitosterol | Membrane structure and stability, signaling pathways, precursor for brassinosteroids nih.govresearchgate.netwikipedia.org |

| Campesterol | Membrane structure and function, precursor for brassinosteroids nih.govresearchgate.netwikipedia.org |

| Stigmasterol | Membrane fluidity, precursor for brassinosteroids, "stress sterol" nih.govresearchgate.netnih.govwikipedia.org |

| Brassinosteroids | Plant hormones regulating growth and development creative-proteomics.comnih.govwikipedia.orgmdpi.com |

Table 2: Examples of Phytosterol Influence on Plant Processes

| Phytosterol | Affected Process / Pathway | Research Finding Highlights |

| Stigmasterol | Plant innate immunity against bacterial pathogens | Increased levels associated with restricted nutrient efflux into apoplast; AtCYP710A1 (involved in stigmasterol synthesis) induced by pathogens nih.govresearchgate.net. |

| β-Sitosterol, Campesterol, Stigmasterol | Membrane fluidity and permeability | Contribute to maintaining membrane integrity and adaptation to temperature changes creative-proteomics.commdpi.comresearchgate.netresearchgate.net. |

| β-Sitosterol | Intracellular signaling (potential, based on mammalian studies) | Suggested to enhance signaling pathways inhibiting cell growth by altering membrane composition buffalo.edu. |

| This compound (general) | Formation of lipid rafts, transmembrane signal transduction | Involved in organizing membrane microdomains crucial for signaling and stress responses creative-proteomics.comnih.govmdpi.comresearchgate.net. |

| Campesterol | Brassinosteroid biosynthesis | Serves as a precursor for brassinolide biorxiv.org. |

Advanced Analytical Methodologies in Phytosterol Research

Extraction Techniques for Phytosterols

The isolation of this compound from their natural plant matrices is a critical first step in their study and utilization. The choice of extraction technique depends on various factors, including the nature of the plant material, the concentration of this compound, and the desired purity of the final extract. Methodologies range from traditional solvent-based approaches to modern, environmentally friendly "green" technologies.

Conventional Solvent-Based Extraction Approaches

Conventional methods for phytosterol extraction primarily rely on the use of organic solvents to solubilize these lipid-soluble compounds from the plant matrix. Techniques such as Soxhlet extraction and maceration are widely employed due to their simplicity and effectiveness. mdpi.comcore.ac.uk

Soxhlet Extraction: This method involves the continuous washing of a solid plant sample with a distilled solvent. The solvent is heated, vaporizes, condenses, and drips onto the sample, extracting the this compound. The solvent is then returned to the boiling flask, concentrating the extract. mdpi.com Common solvents used include hexane, ethanol, and methanol. mdpi.com While efficient, a drawback of Soxhlet extraction is the prolonged exposure of the extract to high temperatures, which can lead to the degradation of heat-sensitive compounds. mdpi.com

Maceration: This technique involves soaking the plant material in a solvent at room temperature for an extended period. core.ac.ukresearchgate.net It is a simple and inexpensive method suitable for heat-sensitive compounds. researchgate.net However, maceration can be time-consuming and may result in lower extraction yields compared to other methods. researchgate.net

| Method | Description | Common Solvents | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Hexane, Ethanol, Methanol, Petroleum Ether mdpi.comcore.ac.uk | High extraction efficiency. | Potential for thermal degradation of compounds, time-consuming, large solvent consumption. mdpi.com |

| Maceration | Soaking plant material in a solvent at room temperature. | Ethanol, Hexane, Methanol mdpi.com | Simple, inexpensive, suitable for thermolabile compounds. | Time-consuming, potentially lower extraction yields. researchgate.netresearchgate.net |

Saponification as a Pretreatment and Extraction Step

Saponification is a chemical process that involves the hydrolysis of fats and oils (triglycerides) using a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solution. mdpi.com This process converts esterified this compound into their free form and separates them from fatty acids, which are converted into water-soluble soaps. mdpi.comgoogle.com The unsaponifiable matter, which contains the free this compound, can then be extracted using an organic solvent like n-hexane or diethyl ether. mdpi.comcore.ac.uk

While saponification is an effective method for isolating this compound, particularly from oil-rich sources, it has some drawbacks. The use of high temperatures can lead to the degradation of sensitive compounds, and the process involves handling strong acids and alkalis, posing potential safety risks. mdpi.com To enhance efficiency, saponification is often combined with other extraction techniques. For instance, combining saponification with ultrasound-assisted extraction has been shown to improve the release of intracellular this compound from edible brown seaweeds. mdpi.com

A study on Niger seed oil demonstrated a multi-step process involving saponification with 3.6 N KOH in ethanol, followed by liquid-liquid extraction with n-hexane. This yielded a total phytosterol content of 0.96 ± 0.02 mg/g of oil. mdpi.com Another study on Masson pine tall oil utilized a mixture of ethanol and water with KOH for saponification, followed by extraction with n-hexane, yielding β-sitosterol with 92% purity. mdpi.com

Green Extraction Technologies

In response to growing environmental concerns, several "green" extraction technologies have been developed as alternatives to conventional solvent-based methods. These techniques aim to reduce solvent consumption, decrease extraction time, and improve the quality of the extracted this compound.

Supercritical Fluid Extraction (SC-CO2): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. mdpi.com SC-CO2 is a non-toxic, non-flammable, and environmentally friendly solvent. researchgate.net The extraction parameters, such as pressure and temperature, can be manipulated to selectively extract specific compounds. nih.gov For instance, in the extraction of this compound from rapeseed oil waste, optimal conditions were found to be a temperature of 40 °C and a pressure of 350 bar, with the addition of 5 wt% ethanol as a co-solvent. nih.gov A comparison of extraction methods for cocoa butter showed that supercritical extraction yielded the highest total this compound (6441 ± 0.11 µg/g), followed by UAE (5106 ± 0.02 µg/g), and Soxhlet extraction (4960 ± 0.01 µg/g). mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles near the plant cell walls generates mechanical forces that disrupt the cell structure, facilitating the release of intracellular compounds into the solvent. mdpi.comhielscher.com This method offers several advantages, including reduced extraction time, lower energy consumption, and improved extraction yields. mdpi.com A study comparing extraction methods for Himalayan walnuts found that UAE with n-hexane as the solvent achieved the highest oil yield (63.68%) and the highest concentrations of β-sitosterol (441.63 mg/kg) and brassicasterol (B190698) (84.64 mg/kg). mdpi.com

Enzyme-Assisted Extraction (EAE): EAE utilizes enzymes to break down the plant cell wall components, such as cellulose, hemicellulose, and pectin, thereby releasing the this compound. core.ac.uknih.gov This technique is highly specific and operates under mild conditions of temperature and pH, which helps to preserve the integrity of the extracted compounds. nih.gov EAE is considered an environmentally friendly alternative to conventional methods as it reduces the need for harsh organic solvents. researchgate.net

Deep Eutectic Solvent (DES) Applications: Deep eutectic solvents are a new class of green solvents composed of a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). ua.pt These solvents are characterized by their low volatility, high thermal stability, and tunable properties. researchgate.net A study on the extraction of this compound from the macroalga Codium tomentosum found that a DES composed of menthol and octanoic acid provided the highest extraction yield of 3.16 ± 0.01 mg of this compound per gram of dry macroalgae. ua.ptacs.org Another study comparing organic solvents with DES for the microextraction of this compound from cow milk found that the DES-based method had significantly lower limits of detection and quantification. mdpi.comnih.gov

Subcritical Liquefied Dimethyl Ether (SUBLDME): This technique uses dimethyl ether in its subcritical liquid state as an extraction solvent. SUBLDME is a promising green technology due to the low pressure required for the extraction process (e.g., 0.8 MPa). dntb.gov.uamdpi.com Research on sugar mill by-products demonstrated that SUBLDME could effectively extract high levels of this compound, with filter mud yielding up to 20,878.75 mg/100 g. dntb.gov.uanih.gov

| Green Technology | Principle | Advantages | Research Findings |

| Supercritical Fluid Extraction (SC-CO2) | Uses CO2 in a supercritical state as a solvent. mdpi.com | Environmentally friendly, non-toxic, selective. researchgate.net | Highest phytosterol yield from cocoa butter (6441 ± 0.11 µg/g). mdpi.com |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. mdpi.comhielscher.com | Reduced extraction time, lower energy use, high yields. mdpi.com | Highest oil (63.68%) and phytosterol yield from Himalayan walnuts. mdpi.com |

| Enzyme-Assisted Extraction (EAE) | Enzymes degrade cell walls to release compounds. core.ac.uk | High specificity, mild operating conditions. nih.gov | A potential alternative to conventional solvent extraction. researchgate.net |

| Deep Eutectic Solvent (DES) | A mixture of hydrogen bond acceptors and donors. ua.pt | Low volatility, tunable properties, green solvent. researchgate.net | Yield of 3.16 ± 0.01 mg/g this compound from Codium tomentosum. ua.ptacs.org |

| Subcritical Liquefied Dimethyl Ether (SUBLDME) | Uses dimethyl ether in a subcritical liquid state. | Low-pressure operation, green technology. dntb.gov.uamdpi.com | High phytosterol content from filter mud (20,878.75 mg/100 g). dntb.gov.uanih.gov |

Purification Strategies for Phytosterol Isolates

Following extraction, the crude phytosterol extract often contains a mixture of different sterols and other lipid-soluble compounds. Therefore, purification is a necessary step to isolate and enrich specific this compound.

Crystallization Techniques: Solvent Crystallization and Recrystallization Optimization

Crystallization is a widely used technique for the purification of this compound based on the principle of differential solubility. nih.gov The crude extract is dissolved in a suitable solvent or a mixture of solvents, and the solution is cooled to induce the crystallization of the this compound, which can then be separated by filtration. researchgate.net

Solvent Crystallization: The choice of solvent is crucial for effective crystallization. An ideal solvent should have high solubility for the this compound at a higher temperature and low solubility at a lower temperature. nih.gov A study on the purification of phytosterol esters found that using octanoic acid as the crystallization solvent at 0°C for 10 hours resulted in a product with 98.2% purity. researchgate.netscielo.br Another approach for isolating this compound from soybean oil deodorizer distillate involved saponification followed by selective solvent crystallization using a methanol-acetone-water mixture. nih.gov

Recrystallization Optimization: To achieve higher purity, a recrystallization step is often employed. This involves dissolving the crystals obtained from the initial crystallization in a fresh solvent and repeating the crystallization process. mdpi.com An optimized method for recovering this compound from soybean oil deodorizer distillate involved a feed to solvent (water-petroleum ether) ratio of 3.41:1, a ripening time of 26.5 hours, and a ripening temperature of 4.5°C, which resulted in a phytosterol purity of 95.88%. nih.gov

Chromatographic Purification Methods

Chromatographic techniques are powerful tools for the separation and purification of individual this compound from complex mixtures.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that does not use a solid support matrix. aocs.org The separation is based on the differential partitioning of the analytes between two immiscible liquid phases. acs.org High-speed counter-current chromatography (HSCCC) has been successfully used for the fractionation and purification of this compound. In one study, a commercial crude β-sitosterol standard was fractionated using an n-hexane/methanol/aqueous silver nitrate solution (34/24/1, v/v/v) as the solvent system. This method yielded pure sitostanol (>99%) and β-sitosterol (~99%). nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify larger quantities of compounds from a mixture. core.ac.uk It offers advantages over gas chromatography (GC) for phytosterol analysis because it can be operated at lower temperatures, preventing the degradation of heat-sensitive compounds. core.ac.uk Reversed-phase HPLC with C18 columns is commonly used for phytosterol separation. core.ac.uk A study on the purification of sterols from olive oil demonstrated that HPLC effectively purifies the unsaponifiable fraction, avoiding interference from other compounds. mdpi.com

Identification and Quantification of this compound and Their Derivatives

The accurate identification and quantification of this compound and their derivatives in various matrices present significant analytical challenges due to their structural similarity, wide range of concentrations, and the complexity of the sample matrices. To address these challenges, a variety of advanced analytical methodologies have been developed and refined. These methods, particularly those coupling chromatographic separation with mass spectrometric detection, have become indispensable tools in phytosterol research.

Gas Chromatography (GC) Applications: GC-FID, GC-MS, GC-MS/MS, Two-Dimensional GC (GCxGC)

Gas chromatography (GC) is a cornerstone technique for the analysis of this compound, prized for its high resolution and sensitivity. nih.gov It is the most common method for analyzing phytosterol content and composition. nih.gov

GC with Flame Ionization Detection (GC-FID) is a widely used method for the quantification of this compound due to its robustness, ease of use, and low cost. researchgate.net Identification of phytosterol peaks is typically achieved by comparing their retention times with those of pure standards. nih.gov However, a significant limitation of GC-FID is the potential for co-elution of sterols with similar structures, which can complicate accurate quantification in complex mixtures. researchgate.net

GC coupled with Mass Spectrometry (GC-MS) offers a significant advantage over GC-FID by providing structural information, thus enhancing the certainty of compound identification. researchgate.net Following separation by the GC column, molecules are ionized, typically by electron impact (EI), and the resulting mass spectrum provides a unique fragmentation pattern or "fingerprint" for each compound. acs.orgaustinpublishinggroup.com This allows for the selective detection and quantification of individual this compound, even in cases of chromatographic co-elution. nih.gov For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes, thereby increasing sensitivity and selectivity. acs.org

Tandem Mass Spectrometry (GC-MS/MS) further enhances the specificity and selectivity of phytosterol analysis. nih.gov This technique involves the selection of a specific precursor ion from the initial mass spectrum, which is then subjected to fragmentation to produce product ions. By monitoring specific precursor-to-product ion transitions, chemical noise and matrix interferences are significantly reduced, leading to improved limits of detection and quantification. nih.gov

Two-Dimensional Gas Chromatography (GCxGC) represents a significant advancement in the separation of complex mixtures like this compound. nih.gov In GCxGC, two columns with different stationary phases (e.g., a nonpolar column followed by a polar column) are connected in series via a modulator. nih.govazom.com This setup provides a much higher peak capacity and enhanced resolution compared to conventional one-dimensional GC. azom.comresearchgate.net When coupled with Time-of-Flight Mass Spectrometry (TOF-MS), GCxGC is a powerful tool for the detailed profiling of this compound and their oxidation products in complex biological samples, minimizing co-elution and allowing for the identification of a greater number of compounds. azom.com

A critical step in the GC analysis of this compound is derivatization. This compound are relatively non-volatile and contain polar hydroxyl groups, which can lead to poor peak shape and thermal degradation in the GC system. Derivatization converts the hydroxyl groups into less polar and more volatile ethers or esters, thereby improving their chromatographic behavior.

The most common derivatization procedure for this compound is silylation , which involves reacting the sterols with a silylating agent to form trimethylsilyl (TMS) ethers. austinpublishinggroup.com This process is highly effective and widely used in phytosterol analysis. austinpublishinggroup.com

Table 1: Common Silylating Agents for Phytosterol Derivatization

| Silylating Agent | Abbreviation | Leaving Group | Comments |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | A powerful and commonly used silylating agent. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trifluoroacetamide | Another highly effective silylating agent. |

| Trimethylchlorosilane | TMCS | Hydrochloric acid | Often used as a catalyst in combination with other silylating agents. |

| N-Trimethylsilylimidazole | TMSI | Imidazole | A strong silylating agent, particularly for hindered hydroxyl groups. |

The choice of silylating agent and reaction conditions (e.g., temperature, time, and solvent) must be optimized to ensure complete derivatization and avoid the formation of degradation products.

Liquid Chromatography (LC) Techniques: HPLC, LC-MS, UHPLC-Orbitrap-HRMS

Liquid chromatography (LC) offers a valuable alternative to GC for phytosterol analysis, with the primary advantage of obviating the need for derivatization. researchgate.net This simplifies sample preparation and avoids potential artifacts associated with the derivatization process.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Vis or charged aerosol detection (CAD), can be used for the separation and quantification of this compound. researchgate.netwikipedia.orgnih.gov Reversed-phase columns, such as C18, are commonly employed for the separation of these nonpolar compounds. researchgate.net While HPLC is a robust technique, achieving baseline separation of all phytosterol isomers can be challenging due to their structural similarities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a powerful tool for phytosterol analysis, combining the separation capabilities of LC with the high selectivity and sensitivity of MS. researchgate.netumcutrecht.nl The development of atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), has been crucial for the successful coupling of LC and MS for the analysis of non-volatile compounds like this compound. azom.com LC-MS/MS further enhances selectivity and is particularly useful for the analysis of complex samples. umcutrecht.nl

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap High-Resolution Mass Spectrometry (HRMS) represents the state-of-the-art in LC-MS based phytosterol analysis. wikipedia.org UHPLC utilizes columns with smaller particle sizes, resulting in faster analysis times and improved chromatographic resolution. The Orbitrap mass analyzer provides high mass accuracy and resolution, enabling the confident identification of this compound based on their exact mass and isotopic patterns. wikipedia.org This high level of performance is particularly valuable for untargeted metabolomics studies and for distinguishing between isobaric interferences.

Mass Spectrometry (MS) in Phytosterol Profiling: ESI, APCI, APPI, MALDI, DART, ToF-MS

The choice of ionization source and mass analyzer is critical in MS-based phytosterol analysis, as it significantly influences the sensitivity, selectivity, and type of information obtained.

Ionization Sources:

Electrospray Ionization (ESI): While widely used in metabolomics, ESI has shown limitations in the analysis of underivatized this compound due to their low polarity, often resulting in poor ionization efficiency. nih.govnih.gov However, ESI can be effective for the analysis of more polar phytosterol conjugates, such as steryl glycosides. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally the preferred ionization technique for the analysis of relatively nonpolar compounds like free this compound. researchgate.netnih.govumcutrecht.nl It typically produces protonated molecules that have lost a water molecule, [M+H-H₂O]⁺, providing a consistent and intense signal. nih.govumcutrecht.nl

Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that is particularly well-suited for the analysis of nonpolar compounds. acs.orgnih.gov It uses photons to ionize the analyte molecules and is less susceptible to matrix effects compared to ESI and APCI. nih.gov APPI has been successfully applied to the rapid quantification of free and esterified this compound in biological samples.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique primarily used for the analysis of large biomolecules, but it has also been applied to the analysis of smaller molecules like this compound. nih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules.

Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. nih.gov It involves exposing the sample to a stream of heated, excited gas (e.g., helium or nitrogen), which ionizes the desorbed analyte molecules. nih.gov DART-MS is a rapid screening tool for the presence of this compound on surfaces.

Mass Analyzers:

Time-of-Flight (ToF) Mass Spectrometry: ToF mass analyzers are known for their high mass resolution, mass accuracy, and fast acquisition speeds. nih.gov These features are highly advantageous for the confident identification of this compound and for distinguishing them from other closely related compounds. nih.gov ToF-MS is often coupled with GCxGC to handle the large number of peaks generated by this high-resolution separation technique. azom.com

Sample Preparation and Matrix Effects in Phytosterol Analysis

Effective sample preparation is a crucial prerequisite for the accurate analysis of this compound. The primary goals of sample preparation are to extract the this compound from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. nih.gov

A common first step in the analysis of total this compound is saponification (alkaline hydrolysis). nih.govumcutrecht.nl This process breaks down esterified this compound into their free form, allowing for the quantification of the total phytosterol content. nih.gov Following saponification, the unsaponifiable matter, which contains the free sterols, is typically extracted using an organic solvent such as hexane or toluene. austinpublishinggroup.comumcutrecht.nl

Further cleanup and enrichment of the phytosterol fraction can be achieved using techniques like solid-phase extraction (SPE) .

Matrix effects are a significant challenge in quantitative phytosterol analysis, particularly in LC-MS. These effects arise from co-eluting compounds in the sample matrix that can either suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. The use of stable isotope-labeled internal standards that closely mimic the behavior of the analytes during sample preparation and analysis is the most effective way to compensate for matrix effects. Careful optimization of the chromatographic separation to resolve this compound from interfering matrix components is also essential.

Analytical Approaches for Phytosterol Oxidation Products (POPs)

This compound are susceptible to oxidation, leading to the formation of phytosterol oxidation products (POPs), also known as oxythis compound. The analysis of POPs is of growing interest due to their potential biological activities. However, the analysis of POPs is even more challenging than that of their parent compounds due to their lower concentrations and the vast number of potential isomers. nih.gov

The analytical strategies for POPs generally mirror those used for this compound, with GC-MS and LC-MS being the most common techniques. nih.gov

GC-MS is widely used for the identification and quantification of POPs. nih.gov Similar to this compound, derivatization (typically silylation) is required prior to GC analysis. nih.gov The mass spectra of POPs provide valuable structural information, allowing for the identification of different oxidation products, such as hydroxy, keto, and epoxy derivatives. nih.gov

LC-MS offers the advantage of analyzing POPs without derivatization, simplifying the analytical workflow. nih.gov Both normal-phase and reversed-phase chromatography have been used for the separation of POPs. nih.gov APCI and APPI are effective ionization techniques for these compounds. nih.gov

GCxGC-TOF-MS has emerged as a particularly powerful tool for the comprehensive analysis of POPs in complex matrices like human plasma. nih.govazom.com The enhanced separation power of GCxGC allows for the resolution of a large number of POP isomers, while the high resolution and sensitivity of TOF-MS aid in their identification and quantification. azom.com

The availability of authentic standards for the vast array of possible POPs is a major limitation in their quantitative analysis. nih.gov In many cases, quantification is performed semi-quantitatively using the standards of the parent this compound or structurally related cholesterol oxidation products. nih.gov

Table 2: Key Analytical Techniques in Phytosterol Research

| Technique | Separation Principle | Detection Principle | Key Advantages | Key Limitations |

| GC-FID | Volatility and column interaction | Flame ionization | Robust, low cost, good for quantification | Limited identification capabilities, co-elution issues |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio | Confident identification, high sensitivity (SIM mode) | Requires derivatization |

| GC-MS/MS | Volatility and column interaction | Precursor-product ion transition | High selectivity and specificity, reduced matrix effects | Requires derivatization |

| GCxGC-TOF-MS | Two-dimensional volatility and polarity separation | High-resolution mass-to-charge ratio | Very high peak capacity, excellent for complex samples | Complex data analysis |

| HPLC-UV/CAD | Polarity and column interaction | UV absorbance or light scattering | No derivatization required | Limited sensitivity and specificity for identification |

| LC-MS | Polarity and column interaction | Mass-to-charge ratio | No derivatization, high selectivity | Susceptible to matrix effects |

| UHPLC-Orbitrap-HRMS | High-efficiency polarity separation | High-resolution, high-accuracy mass-to-charge ratio | Fast analysis, confident identification | High instrument cost |

Methodologies for Detection and Quantification of POPs

The analysis of POPs is challenging due to the complexity of the food matrix and the structural similarity among different sterol oxides. The primary analytical approaches involve a separation technique coupled with a sensitive detector, most commonly mass spectrometry (MS).

Gas Chromatography (GC) has been a cornerstone in POP analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both identifying and quantifying POPs. helsinki.fiscispace.com For quantification, Gas Chromatography with Flame Ionization Detection (GC-FID) is also utilized, often in conjunction with GC-MS for identification. nih.gov A significant drawback of GC-based methods is the requirement for a derivatization step to convert the polar and non-volatile POPs into more volatile forms suitable for GC analysis. nih.govubc.ca

Liquid Chromatography (LC) , particularly when coupled with mass spectrometry (LC-MS), offers a significant advantage by potentially eliminating the need for derivatization, thereby simplifying sample preparation. nih.govubc.ca

Ionization Techniques: Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) have proven effective for the ionization of POPs in LC-MS analysis. nih.gov Using APCI, non-polar POPs and 7-ketosterols typically ionize as [M+H]+, while more unstable polar POPs like 7-hydroxysterols and 5,6-epoxysterols may undergo in-source fragmentation. nih.gov

Chromatographic Modes: Both normal-phase and reversed-phase LC can be employed. While normal-phase methods have been successful, they can be associated with long analysis times. nih.gov Reversed-phase LC has the potential to shorten run times significantly. nih.gov Researchers have developed fast LC-tandem mass spectrometry (LC-MS/MS) methods capable of quantifying sixteen different POPs in just five minutes using a C18 column and isocratic elution. nih.govx-mol.com

The most abundant POPs are typically polar compounds formed from the oxidation of the steroid ring, such as 7-keto, 7-hydroxy, and 5,6-epoxy derivatives. nih.gov Sitosterol (B1666911) is often the most abundant phytosterol, and consequently, its oxidation products are the most dominant POPs found, followed by those of campesterol (B1663852). nih.gov

Interactive Data Table: Comparison of Analytical Methods for POPs

| Methodology | Principle | Advantages | Limitations | Common Analytes |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point and partitioning, followed by mass-based identification. | High resolution and powerful identification capabilities. | Requires derivatization; can be time-consuming. | Hydroxy, epoxy, keto, and triol derivatives of sitosterol, campesterol, etc. |

| GC-FID | Separates volatile compounds, which are then burned in a hydrogen flame to produce ions, generating a measurable current. | Robust and reliable for quantification. | Does not provide structural information for identification. | Total POP content after identification by other means. |

| LC-MS/MS | Separates compounds in a liquid mobile phase, followed by ionization and tandem mass spectrometry for identification and quantification. | High sensitivity and selectivity; often eliminates the need for derivatization; allows for faster analysis. | Matrix effects can influence ionization efficiency. | 7-keto, 7-hydroxy, 5,6-epoxy, and 5,6-dihydroxy derivatives of brassicasterol, campesterol, stigmasterol (B192456), and β-sitosterol. |

Factors Influencing POP Formation and Stability during Processing

The formation of POPs and the stability of this compound are influenced by a multitude of factors, primarily related to processing conditions and the composition of the food matrix. researchgate.net The oxidation of this compound is believed to follow similar autoxidation pathways as cholesterol. aocs.org

Key factors that influence POP formation include:

Temperature and Time: Heating is a major catalyst for phytosterol oxidation. Oxidation reactions become more significant at temperatures above 100°C. helsinki.fiscispace.com The total content of POPs in foods like French fries has been shown to be dependent on both the heating time and the frequency of frying. nih.gov For example, heating rapeseed oil at 180°C for up to 24 hours leads to a significant increase in POPs. researchgate.net

Lipid Matrix Composition: The type of fat or oil in which this compound are present plays a critical role. The degree of unsaturation in the lipid matrix affects phytosterol stability, with the effect being temperature-dependent. helsinki.fiscispace.com At temperatures above 140°C, this compound are more stable in an unsaturated lipid matrix, whereas below 140°C, they are more stable in a saturated one. helsinki.fiscispace.com It is hypothesized that unsaturated fatty acids may oxidize preferentially, thereby protecting the this compound. mdpi.com

Sterol Structure and Chemical Form: The inherent structure of the sterol affects its stability. Saturated this compound (stanols) are more stable and resistant to oxidation than unsaturated this compound because they lack the C5-C6 double bond. helsinki.fiscispace.comresearchgate.net Furthermore, the chemical form—whether the this compound are free or esterified—influences their reactivity. Esterification can make this compound more reactive at low temperatures, but less reactive at high temperatures compared to their free forms. helsinki.fiscispace.com

Presence of Oxygen and Light: Autoxidation is facilitated by the presence of oxygen. aocs.org Additionally, exposure to UV light can induce photooxidation, leading to the degradation of this compound and the formation of POPs such as 7β-Hydroxy and 5β,6β-epoxy derivatives. maxapress.com

Antioxidants: The presence of antioxidants can significantly inhibit the formation of POPs. The addition of α-tocopherol to refined oil has been shown to decrease the formation of phytosterol oxidation products during heating. nih.govaocs.org

Frying is considered a particularly deteriorative process that can induce significant phytosterol oxidation, while processes like spray-drying and UHT-type heating result in more stable products. scispace.com

Interactive Data Table: Factors Affecting POP Formation

| Factor | Effect on POP Formation | Underlying Mechanism/Details |

|---|---|---|

| High Temperature (>100°C) | Increases POP formation. | Provides the activation energy for oxidation reactions to proceed at a faster rate. helsinki.fiscispace.com |

| Heating Time | Increases POP formation. | Longer exposure to heat allows for more extensive oxidation to occur. nih.govresearchgate.net |

| Lipid Matrix | Variable; depends on temperature and saturation. | Unsaturated fatty acids can act as pro-oxidants or competitively inhibit sterol oxidation depending on the conditions. helsinki.fimdpi.com |

| Sterol Structure | Unsaturated sterols are less stable than saturated stanols. | The double bond in the sterol ring is a primary site for oxidation. helsinki.fiscispace.com |

| Chemical Form (Free vs. Ester) | Variable; depends on temperature. | Esterification alters the physical properties and accessibility of the sterol ring to oxidants. helsinki.fiscispace.com |

| Presence of Light (UV) | Increases POP formation. | Photooxidation provides an alternative pathway for the initiation of oxidation reactions. maxapress.com |

| Presence of Antioxidants | Decreases POP formation. | Antioxidants like tocopherols (B72186) can quench free radicals and inhibit the chain reactions of autoxidation. nih.govaocs.org |

Mechanistic Insights into Phytosterol Action at the Cellular and Molecular Level Beyond Organismal Physiology

Phytosterol Interactions with Cellular Membranes

As amphipathic molecules, phytosterols intercalate within the phospholipid bilayer of cellular membranes, where they directly influence the membrane's physical properties and the function of its associated proteins.

The incorporation of this compound into phospholipid monolayers has been shown to increase their condensation. nih.gov This condensing effect is a result of the rigid sterol ring system promoting hydrophobic interactions between the acyl chains of membrane lipids, which leads to a more ordered and rigid membrane structure. mdpi.com this compound play a crucial role in regulating the fluidity and permeability of cellular membranes. mdpi.com By modulating the packing of lipids, they help maintain the membrane's structural integrity. nih.gov